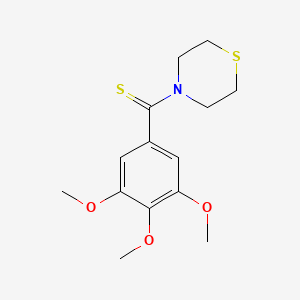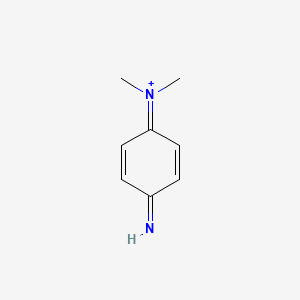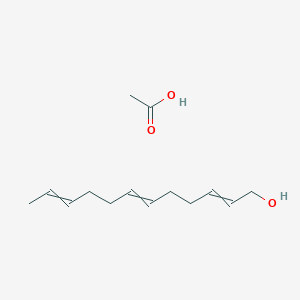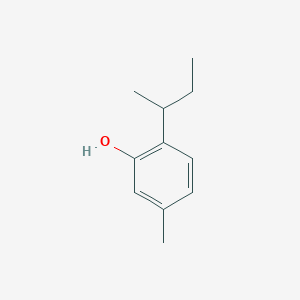
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine is an organic compound that belongs to the class of thiobenzoyl derivatives This compound is characterized by the presence of a thiomorpholine ring attached to a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Méthodes De Préparation
The synthesis of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Formation of Thiobenzoyl Chloride: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, which are critical in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine can be compared with other similar compounds such as:
4-(3,4,5-Trimethoxythiobenzoyl)-tetrahydro-1,4-oxazine: This compound has a similar structure but with a tetrahydro-1,4-oxazine ring instead of a thiomorpholine ring.
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: This compound is another derivative of 3,4,5-trimethoxybenzaldehyde and has been studied for its structural and supramolecular properties.
Propriétés
Numéro CAS |
35619-66-0 |
|---|---|
Formule moléculaire |
C14H19NO3S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione |
InChI |
InChI=1S/C14H19NO3S2/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
Clé InChI |
NGUPHJMVCXCOCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)

![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)



![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
